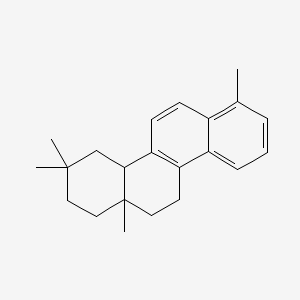
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl-
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Chrysen, 1,2,3,4,4a,11,12,12a-Octahydro-3,3,7,12a-Tetramethyl-, beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt häufig mit der Herstellung von Zwischenverbindungen durch Cyclisierungs- und Methylierungsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen starke Säuren oder Basen, Katalysatoren und Lösungsmittel wie Dichlormethan oder Toluol. Die Reaktionsbedingungen wie Temperatur und Druck werden sorgfältig kontrolliert, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion dieser Verbindung große chemische Reaktoren und kontinuierliche Verfahren umfassen. Die Verwendung fortschrittlicher Technologien wie der Hochleistungsflüssigkeitschromatographie (HPLC) und der Gaschromatographie-Massenspektrometrie (GC-MS) stellt die Qualität und Konsistenz des Endprodukts sicher. Auch Sicherheitsmaßnahmen werden implementiert, um mit den potenziell gefährlichen Reagenzien und Nebenprodukten umzugehen.
Eigenschaften
CAS-Nummer |
65754-98-5 |
|---|---|
Molekularformel |
C22H28 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
3,3,7,12a-tetramethyl-1,2,4,4a,11,12-hexahydrochrysene |
InChI |
InChI=1S/C22H28/c1-15-6-5-7-17-16(15)8-9-19-18(17)10-11-22(4)13-12-21(2,3)14-20(19)22/h5-9,20H,10-14H2,1-4H3 |
InChI-Schlüssel |
XNUZTLDMVSWVBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=CC=C1)CCC4(C3CC(CC4)(C)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds through cyclization and methylation reactions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or toluene. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), ensures the quality and consistency of the final product. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Chrysen, 1,2,3,4,4a,11,12,12a-Octahydro-3,3,7,12a-Tetramethyl-, durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet typischerweise die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Derivate führt.
Reduktion: Die Verbindung kann reduziert werden, um gesättigtere Kohlenwasserstoffe zu bilden.
Substitution: Verschiedene Substituenten können Wasserstoffatome in der Verbindung ersetzen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogene für Substitutionsreaktionen. Die Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysator werden basierend auf der gewünschten Reaktion und dem gewünschten Produkt optimiert.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind oxidierte Derivate, reduzierte Kohlenwasserstoffe und verschiedene substituierte Verbindungen. Diese Produkte haben unterschiedliche chemische und physikalische Eigenschaften, wodurch sie in verschiedenen Anwendungen nützlich sind.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von Chrysen, 1,2,3,4,4a,11,12,12a-Octahydro-3,3,7,12a-Tetramethyl-, beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Signalwege hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die Chrysen, 1,2,3,4,4a,11,12,12a-Octahydro-3,3,7,12a-Tetramethyl-, ähneln, gehören andere PAK-Derivate wie:
- Chrysen, 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydro-
- Chrysen, 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydro-6-Octyl-
Einzigartigkeit
Die Einzigartigkeit von Chrysen, 1,2,3,4,4a,11,12,12a-Octahydro-3,3,7,12a-Tetramethyl-, liegt in seinen spezifischen strukturellen Modifikationen, die ihm besondere chemische und physikalische Eigenschaften verleihen. Diese Eigenschaften machen es für verschiedene wissenschaftliche und industrielle Anwendungen wertvoll und heben es von anderen ähnlichen Verbindungen ab.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


